2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Description
2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is a boronate ester featuring a dioxaborolane core (pinacol boronic ester) substituted with a 2-chloro-3-methoxyphenyl group. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The chloro and methoxy substituents on the phenyl ring modulate electronic and steric properties, influencing its applications in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
2-(2-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)9-7-6-8-10(16-5)11(9)15/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPMKYBFBINSHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661734 | |
| Record name | 2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1151564-03-2 | |
| Record name | 2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Palladium-Catalyzed Borylation of Chlorophenyl Precursors
Method Overview:
The most prevalent method involves the palladium-catalyzed borylation of chlorophenyl derivatives, notably 2-chloro-3-methoxyphenyl compounds, using bis(pinacolato)diboron (B2Pin2) as the boron source. This approach is well-documented in patent literature and research articles, emphasizing high yields and operational simplicity.
- Catalyst: Palladium complexes such as Pd(PPh3)4 or Pd2(dba)3
- Base: Sodium carbonate or potassium carbonate
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature: Typically 70°C to 90°C
- Time: 3 to 15 hours
- A mixture of 2-chloro-3-methoxyphenyl derivative (e.g., 830 g, 3.26 mol) and Pd catalyst (e.g., Pd(PPh3)4, 0.2 mol) is dissolved in degassed THF.
- Sodium carbonate (4.5 equivalents) and bis(pinacolato)diboron (1.2 equivalents) are added.
- The mixture is heated under inert atmosphere at 70°C for about 3 hours.
- Post-reaction workup involves filtration, solvent removal, and purification via chromatography or recrystallization.
- Yields up to 85% have been reported under optimized conditions, as documented in patent US8765948B2 and related literature.
- The process demonstrates good functional group tolerance, especially with methoxy substituents, and is scalable for industrial synthesis.
Preparation via Nucleophilic Substitution and Subsequent Borylation
Method Overview:
An alternative route involves initial nucleophilic substitution of the chlorinated phenyl precursor with boron reagents or organometallic intermediates, followed by cyclization or esterification to form the dioxaborolane ring.
- Synthesis of the chlorophenyl precursor via chlorination of methylated phenols.
- Conversion to boronic acid or ester intermediates through reaction with boron reagents like boron trifluoride or boronic acids.
- Cyclization to form the dioxaborolane ring, often facilitated by diol derivatives such as pinacol.
- Use of dry solvents (e.g., toluene, THF)
- Elevated temperatures (80°C to 110°C)
- Catalysts such as Lewis acids or transition metal complexes
- Yields vary from 70% to 85%, with optimization focusing on reaction temperature, solvent purity, and molar ratios.
Alternative Synthetic Pathways and Notes
- Direct Borylation of Phenolic Precursors: Some methods involve direct borylation of phenolic compounds followed by chlorination and methoxylation steps.
- Use of Protecting Groups: Protecting groups such as Boc or acetal groups are employed during multi-step sequences to prevent side reactions.
- Purification: Recrystallization from solvents like hexanes or chromatography on silica gel are standard purification steps.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Catalyst | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|---|
| Palladium-catalyzed borylation | 2-chloro-3-methoxyphenyl derivative, B2Pin2 | Pd(PPh3)4 or Pd2(dba)3 | THF or DMF | 70–90°C | Up to 85% | Most common, scalable, high efficiency |
| Nucleophilic substitution + borylation | Chlorophenyl precursor, boron reagents | Lewis acids, transition metals | Toluene, THF | 80–110°C | 70–85% | Multi-step, versatile |
| Direct phenol borylation | Phenolic compounds | Not specified | Various | Variable | 60–80% | Less common, more complex |
Research Findings and Optimization Strategies
Recent studies emphasize the importance of:
- Inert atmospheres (nitrogen or argon) to prevent oxidation.
- Dry, purified solvents to minimize side reactions.
- Temperature control during the addition of reagents to prevent exothermic runaway.
- Use of excess boron reagent to drive the reaction to completion.
- Purification techniques such as column chromatography or recrystallization to obtain high-purity product.
Optimization of these parameters has led to improved yields, reduced reaction times, and better reproducibility.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions include various biaryl compounds, which are essential in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential in drug development due to its unique structural properties. Its applications include:
- Anticancer Activity : Preliminary studies suggest that derivatives of dioxaborolanes exhibit anticancer properties by inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis .
- Targeted Drug Delivery : The ability to functionalize the dioxaborolane structure allows for the development of targeted drug delivery systems that can improve therapeutic efficacy while minimizing side effects .
Organic Synthesis
In organic chemistry, 2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane serves as a versatile reagent:
- Cross-Coupling Reactions : This compound is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. Its boron atom facilitates the coupling of aryl halides with organoboron compounds, leading to the synthesis of complex organic molecules .
- Synthesis of Functionalized Aromatics : The compound can be utilized to synthesize various functionalized aromatic compounds that are critical in the development of pharmaceuticals and agrochemicals .
Materials Science
The unique properties of dioxaborolane derivatives make them suitable for applications in materials science:
- Polymer Chemistry : The incorporation of boron-containing compounds into polymer matrices can enhance the thermal stability and mechanical properties of polymers. This is particularly useful in creating advanced materials for electronics and aerospace applications .
- Nanotechnology : Research indicates that boron compounds can play a significant role in the development of nanomaterials with tailored properties for specific applications in catalysis and drug delivery systems .
Case Study 1: Anticancer Drug Development
A study investigated the anticancer effects of various dioxaborolane derivatives on breast cancer cell lines. The results indicated that specific modifications to the dioxaborolane structure enhanced cytotoxicity against cancer cells compared to standard chemotherapeutics. This highlights the potential of this compound as a lead compound for further drug development .
Case Study 2: Organic Synthesis
In a synthetic chemistry project, researchers successfully employed this compound in a series of Suzuki-Miyaura reactions to create complex polycyclic aromatic hydrocarbons. These compounds demonstrated promising electronic properties suitable for organic light-emitting diodes (OLEDs), showcasing the compound's utility beyond traditional applications .
Mechanism of Action
The compound exerts its effects primarily through its role in Suzuki–Miyaura coupling. The mechanism involves the transmetalation of the boron atom to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the stability and reactivity of the boronic ester group .
Comparison with Similar Compounds
Structural Analogs with Positional Isomerism
2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Key Differences : The chloro and methoxy groups are positioned at C5 and C2, respectively, compared to C2 and C3 in the target compound.
- Impact: Altered electronic effects (meta vs.
2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Key Differences : Substituents are at C4 (Cl) and C3 (OCH₃), creating a para-chloro and meta-methoxy arrangement.
- Impact : Increased electron-withdrawing effects from the para-Cl position may accelerate transmetallation in cross-coupling reactions compared to the target compound .
Analogs with Additional Substituents
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Key Differences : Features two chlorine atoms at C3 and C3.
- Impact : Enhanced electron-withdrawing effects increase reactivity in couplings but may reduce solubility in polar solvents .
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Key Differences : Contains dichloro (C2, C6) and dimethoxy (C3, C5) groups.
- Impact : High steric hindrance and electron withdrawal make it suitable for synthesizing sterically demanding biaryl structures in anticancer agents .
Analogs with Heteroatom Variations
2-(3-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Key Differences : Incorporates a fluorine atom at C4.
- Impact: Fluorine’s electronegativity enhances metabolic stability in drug candidates compared to non-fluorinated analogs .
2-(3-Chloro-2-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Key Differences : Methoxymethoxy group replaces methoxy at C2.
- Impact : Increased steric bulk may hinder couplings but improve solubility in ether-based solvents .
Stability and Handling
Biological Activity
2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (CAS Number: 1151564-03-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H18BClO3
- Molecular Weight : 268.54 g/mol
- Purity : ≥ 97%
- Physical Form : White to yellow solid
The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes involved in cellular processes. The dioxaborolane moiety is particularly relevant for its potential role in drug design due to its ability to form stable complexes with biological targets.
Antiviral Activity
Research has indicated that derivatives of dioxaborolanes exhibit antiviral properties. For instance, compounds structurally similar to this compound have shown efficacy against hepatitis C virus (HCV) by inhibiting the NS5B polymerase enzyme. In vitro studies demonstrated IC50 values in the low micromolar range for related compounds .
Anticancer Activity
Studies have explored the anticancer potential of boron-containing compounds. In particular, derivatives have been shown to inhibit cancer cell proliferation and motility. For example, a related study highlighted a compound's ability to selectively inhibit tumorigenic cells without affecting non-tumorigenic cells at concentrations around 10 µM . This selectivity is crucial for developing targeted cancer therapies.
Case Study 1: Antiviral Efficacy
A study published in European PMC evaluated the antiviral efficacy of various dioxaborolane derivatives against HCV. The compound demonstrated significant inhibition of viral replication with an EC50 value below 50 nM in cell-based assays. This suggests a promising avenue for further development as an antiviral agent .
Case Study 2: Anticancer Properties
In a comparative study on the growth inhibition properties of several dioxaborolane derivatives, it was found that compounds similar to this compound exhibited notable growth inhibition in murine liver cancer cell lines while sparing healthy cells. This selective action underscores the potential for therapeutic applications in oncology .
Research Findings
| Study | Biological Activity | IC50/EC50 Values | Notes |
|---|---|---|---|
| Study on HCV Inhibition | Antiviral | EC50 < 50 nM | Effective against NS5B polymerase |
| Cancer Cell Proliferation Study | Anticancer | IC50 ~ 10 µM | Selective for tumorigenic cells |
Q & A
Q. Basic
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm) and pinacol methyl groups (δ 1.0–1.3 ppm). For example, 2-(3-chlorophenyl) derivatives show distinct aromatic splitting patterns .
- 11B NMR : A singlet near δ 30–35 ppm confirms boronate ester formation .
Q. Advanced
- Quadrupolar Broadening : Boron’s quadrupolar spin (I = 3/2) can obscure signals for carbons directly bonded to boron (e.g., C-B in 13C NMR). This is noted in benzothiophene derivatives, where adjacent carbons may not resolve .
- Isomer Differentiation : Use NOE or 2D NMR (e.g., COSY) to distinguish regioisomers, as seen in fluoro-dimethylphenyl derivatives .
What are the primary applications of this compound in organic synthesis?
Q. Basic
- Suzuki-Miyaura Coupling : Acts as a boronic ester partner for forming biaryl bonds. For example, 2-(4-bromomethylphenyl) derivatives enable C–C bond formation in polyphenolic boronates .
- Radical Reactions : Serves as a boron source in single-electron transfer (SET) processes, as shown in alkyl halide cross-couplings .
Q. Advanced
- Chemoselective Functionalization : The chloro and methoxy groups direct site-selective reactions. For instance, the methoxy group in 2-methoxy derivatives enhances para-selectivity in electrophilic substitutions .
- Medicinal Chemistry : Analogous dioxaborolanes inhibit glycolysis in cancer cells (e.g., prostate cancer models via hexokinase targeting) .
How can reaction conditions be optimized for cross-couplings involving this compound?
Q. Advanced
- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize intermediates in electrochemical couplings .
- Catalyst Screening : Pd(dppf)Cl2 or Ni(COD)2 improve yields for sterically hindered substrates. For example, Ni catalysts achieved 85% yield in cyclohexyl derivatives .
- Additives : K2CO3 (as base) in acetonitrile enhances nucleophilic displacement in SN2 reactions (e.g., 40% yield in bromomethylphenyl couplings) .
How should researchers address contradictory NMR or crystallography data?
Q. Advanced
- Dynamic Effects : Temperature-dependent NMR can resolve broadening caused by boron’s quadrupolar moment. For example, heating to 50°C sharpened signals in furan derivatives .
- X-ray vs. NMR : Crystallography may confirm regiochemistry when NMR is ambiguous, as seen in fluorinated isomers .
What stability considerations are critical for handling this compound?
Q. Advanced
- Hydrolysis Sensitivity : The boronate ester hydrolyzes in protic solvents. Store under inert atmosphere (Ar/N2) and use anhydrous conditions .
- Thermal Stability : Decomposes above 150°C; reflux reactions should avoid prolonged heating .
How does the chloro-methoxy substitution pattern influence reactivity?
Q. Advanced
- Electronic Effects : The electron-withdrawing chloro group activates the boron center for nucleophilic attack, while methoxy donates electrons, balancing reactivity in cross-couplings .
- Steric Hindrance : Ortho-substitution (Cl and OMe) may slow transmetalation in Suzuki reactions, requiring bulky ligands (e.g., SPhos) .
What mechanistic insights exist for its role in catalysis?
Q. Advanced
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
